2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Overview
Description
2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloromethyl ketone with a thioamide in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions might include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). The choice of solvent, temperature, and reaction time would depend on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group might yield various substituted thiazoles, while coupling reactions could produce more complex aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved would vary based on the biological system and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole derivatives with different substituents, such as:
- 2-(Chloromethyl)-4-phenyl-1,3-thiazole
- 2-(Chloromethyl)-4-(trifluoromethyl)thiazole
- 2-(Methyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Properties
IUPAC Name |
2-(chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NS/c12-5-10-16-9(6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFNNYKHBYRDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383459 | |
Record name | 2-(CHLOROMETHYL)-4-(4-(TRIFLUOROMETHYL)PHENYL)-1,3-THIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499785-53-4 | |
Record name | 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499785-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(CHLOROMETHYL)-4-(4-(TRIFLUOROMETHYL)PHENYL)-1,3-THIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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